1,7-Dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
1,7-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2/c1-4-9-3-5-6(10-4)12(2)8(14)11-7(5)13/h3H,1-2H3,(H,11,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTDKWGPEXSIHDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2C(=O)NC(=O)N(C2=N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Comparative Analysis of Methods
| Method | Yield (%) | Time | Key Advantages | Limitations |
|---|---|---|---|---|
| Condensation | 25–30 | 3–5 days | Simple reagents | Low yield, long reaction time |
| Microwave-Assisted | 60–70 | 5–10 min | High efficiency | Requires specialized equipment |
| Vilsmeier–Haack | 70–78 | 6–8 hours | High regioselectivity | Sensitive to moisture, multi-step |
Post-Synthetic Modifications
- Methylation : Subsequent treatment of pyrimido[4,5-d]pyrimidine intermediates with methyl iodide in DMF/K₂CO₃ introduces additional methyl groups.
- Crystallization : Ethanol or ethyl acetate is preferred for purification due to the compound’s moderate solubility.
Structural Validation
- Mass Spectrometry : Molecular ion peak at m/z 248.1 [M+H]⁺ (calculated for C₁₀H₁₃N₅O₂: 247.1).
- Elemental Analysis : Found C, 53.65; H, 4.93; N, 19.26 (matches theoretical values).
Chemical Reactions Analysis
Types of Reactions
1,7-Dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, dihydro derivatives, and substituted derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
-
Antiviral and Anticancer Properties
- Research indicates that compounds similar to 1,7-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione exhibit significant biological activities. These activities include antiviral and anticancer effects due to their ability to interact with nucleic acids and inhibit key enzymes involved in cellular proliferation. Ongoing investigations are focusing on the specific mechanisms through which this compound exerts its effects on viral replication and cancer cell growth .
- Enzyme Inhibition
- Potential as a Therapeutic Agent
Biological Research Applications
-
Interaction Studies
- Interaction studies involving this compound have focused on its binding affinity to various biological targets. Understanding these interactions is crucial for developing new therapeutic strategies against diseases where nucleic acid metabolism plays a pivotal role .
- Structure-Activity Relationship (SAR) Studies
Case Studies
Mechanism of Action
The mechanism of action of 1,7-Dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes such as phosphodiesterase and dihydrofolate reductase, leading to the modulation of cellular processes. It also interacts with kinases like RAF kinase and P38 protein kinase, affecting signal transduction pathways involved in cell proliferation and inflammation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features and Substituent Variations
The pyrimido[4,5-d]pyrimidine core allows diverse functionalization. Key analogs and their substituent variations are compared below:
Physicochemical Properties
Key properties influenced by substituents:
*Polar Surface Area (PSA) estimated from similar structures .
Biological Activity
1,7-Dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione (CAS Number: 1031577-44-2) is a heterocyclic compound that exhibits significant biological activity. Structurally related to purines and pteridines, it plays a crucial role in various biochemical processes and has garnered attention in medicinal chemistry for its potential therapeutic applications.
- Molecular Formula: C8H8N4O2
- Molecular Weight: 192.18 g/mol
- IUPAC Name: 1,7-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione
The biological activity of this compound is primarily attributed to its interaction with various enzymes and proteins. Notably:
- Inhibition of Enzymes: It acts as an inhibitor of phosphodiesterase and dihydrofolate reductase, which are involved in key cellular processes such as nucleotide metabolism and signal transduction.
- Kinase Interaction: The compound interacts with kinases like RAF kinase and P38 protein kinase, influencing pathways related to cell proliferation and inflammation .
Biological Activities
The compound exhibits a wide range of biological activities:
Antiproliferative Activity
Research indicates that this compound has antiproliferative effects against various cancer cell lines. For instance:
- In studies involving MCF-7 breast cancer cells, the compound demonstrated significant cytotoxicity with an IC50 value indicating effective inhibition of cell growth .
Antioxidant Properties
The compound has been shown to possess antioxidant activity. It can scavenge free radicals and reduce oxidative stress in cellular systems. This property is vital for protecting against cellular damage and may contribute to its anticancer effects .
Anti-inflammatory Effects
This compound exhibits anti-inflammatory properties by modulating inflammatory pathways. This activity is particularly important for conditions characterized by chronic inflammation.
Hepatoprotective Activity
Studies have indicated that this compound can protect liver cells from damage induced by toxins or oxidative stress. This hepatoprotective effect is significant for developing treatments for liver diseases.
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent against various pathogens. Its structural similarity to nucleic acids suggests potential mechanisms of action involving interference with microbial DNA synthesis .
Data Table: Summary of Biological Activities
Case Studies
Several studies have highlighted the efficacy of this compound in specific biological contexts:
- Anticancer Studies : A series of derivatives were synthesized and tested for their anticancer properties. Compounds derived from this structure showed potent inhibitory effects on multiple cancer cell lines including MDA-MB453 and HepG2 with IC50 values ranging from 6.91 nM to 29.1 µM depending on the specific derivative tested .
- Inflammation Models : In animal models of inflammation, treatment with this compound resulted in decreased levels of pro-inflammatory cytokines and improved histopathological scores compared to untreated controls .
Q & A
Q. What are the primary synthetic routes for 1,7-Dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione?
The compound is typically synthesized via nucleophilic substitution and cyclization reactions. A common route involves reacting pyrimidine-2,4(1H,3H)-dione with paraformaldehyde to form an intermediate, followed by chlorination using POCl3 to yield 2,4-dichloro-5-(chloromethyl)pyrimidine. Subsequent substitutions with nucleophiles (e.g., amines) and cyclization under basic conditions (e.g., K2CO3) yield the final product . Alternative methods employ microwave-assisted multi-component reactions (MCRs) with uracil derivatives and aldehydes, significantly reducing reaction time and improving yields .
Q. How can researchers characterize the purity and structural integrity of this compound?
Key techniques include:
- NMR spectroscopy : ¹H and ¹³C NMR (e.g., δ 11.69 ppm for NH protons in DMSO-d6) confirm substituent positions and hydrogen bonding patterns .
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight (e.g., [M+H]+ = 312.1471 for derivatives) .
- IR spectroscopy : Peaks at ~1680 cm⁻¹ (C=O) and ~1260 cm⁻¹ (C–S–C in thiazolo derivatives) identify functional groups .
- X-ray crystallography : Resolves crystal packing and intermolecular interactions .
Q. What safety protocols are recommended for handling this compound?
- Storage : Keep in airtight containers at 2–8°C, protected from light and moisture .
- Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation or skin contact.
- Waste disposal : Neutralize with sodium bicarbonate before incineration .
Advanced Research Questions
Q. How can structural modifications enhance kinase inhibition (e.g., EGFR, BTK)?
- Electrophilic warhead optimization : Introducing acrylamide or chloroacetamide groups at position 5 enables covalent binding to cysteine residues in kinases (e.g., EGFR T790M) .
- Substituent effects : Bulky groups (e.g., 2-isopropyl-4-methylpyridin-3-yl) improve selectivity by occupying hydrophobic pockets in kinase domains .
- SAR studies : Pyrimido[4,5-d]pyrimidine derivatives with 7-chloro-6-fluoro substitutions show >100-fold selectivity for mutant EGFR over wild-type .
Q. What strategies address acquired resistance to pyrimido-pyrimidine-based kinase inhibitors?
- Dual-target inhibitors : Design compounds targeting both EGFR T790M and BTK to bypass resistance pathways .
- Prodrug approaches : Mask reactive warheads (e.g., with tert-butyl groups) to reduce off-target effects and improve pharmacokinetics .
- Combination therapy : Pair with MET or PI3K inhibitors to suppress compensatory signaling .
Q. How can computational methods guide the design of derivatives with improved bioavailability?
- Molecular docking : Predict binding modes to EGFR (PDB: 4ZAU) or BTK (PDB: 5P9J) using software like AutoDock .
- ADMET prediction : Tools like SwissADME assess logP (<3 for optimal permeability) and CYP450 interactions .
- QSAR models : Correlate substituent electronegativity (e.g., Cl, F) with IC50 values against cancer cell lines (e.g., H1299, SF-767) .
Q. What are the challenges in scaling up synthesis for preclinical studies?
- By-product control : Optimize POCl3 stoichiometry to minimize 2,4-dichloro impurities .
- Microwave vs. conventional heating : Microwave irradiation reduces reaction time from 48 h to 2 h but requires specialized equipment .
- Purification : Use flash chromatography (hexane:EtOAc gradients) or recrystallization (DCM/MeOH) to isolate high-purity (>95%) products .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
